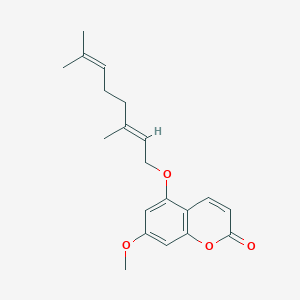

5-Geranoxy-7-methoxycoumarin

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOSNJWDJOHGW-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045382 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7380-39-4 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Geranoxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 87 °C | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Characterization of 5-Geranyloxy-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Geranyloxy-7-methoxycoumarin, a naturally occurring coumarin found in citrus essential oils with demonstrated biological activities, including potential anticancer properties. This document details a plausible multi-step synthetic route, outlines key characterization methodologies, and presents relevant data in a clear and accessible format for researchers in medicinal chemistry and drug development.

I. Synthesis of 5-Geranyloxy-7-methoxycoumarin

The synthesis of 5-Geranyloxy-7-methoxycoumarin is a multi-step process that begins with the formation of the coumarin core, followed by sequential functionalization of the hydroxyl groups. The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for 5-Geranyloxy-7-methoxycoumarin.

Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxycoumarin

This step involves the Pechmann condensation of phloroglucinol and malic acid.

-

Reagents: Phloroglucinol, Malic Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

A mixture of phloroglucinol (1 eq) and malic acid (1.1 eq) is carefully added to concentrated sulfuric acid (5-10 vol) with stirring, maintaining the temperature below 10 °C with an ice bath.

-

The reaction mixture is then stirred at room temperature for 18-24 hours.

-

The resulting mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

The crude 5,7-dihydroxycoumarin can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 2: Selective Protection of the 7-Hydroxyl Group

To achieve selective geranylation at the 5-position, the more acidic 7-hydroxyl group is first protected, commonly as a benzyl ether.

-

Reagents: 5,7-Dihydroxycoumarin, Benzyl Bromide, Potassium Carbonate, Anhydrous Acetone.

-

Procedure:

-

To a solution of 5,7-dihydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.05 eq) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-benzyloxy-5-hydroxycoumarin.

-

Step 3: O-Geranylation of the 5-Hydroxyl Group

The free hydroxyl group at the 5-position is then alkylated with geranyl bromide.

-

Reagents: 7-Benzyloxy-5-hydroxycoumarin, Geranyl Bromide, Potassium Carbonate, Anhydrous Acetone.

-

Procedure:

-

To a solution of 7-benzyloxy-5-hydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Geranyl bromide (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 8-12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up as described in Step 2.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords 7-benzyloxy-5-geranyloxycoumarin.

-

Step 4: Deprotection of the 7-Hydroxyl Group

The benzyl protecting group is removed by catalytic transfer hydrogenation.[1]

-

Reagents: 7-Benzyloxy-5-geranyloxycoumarin, Palladium on Carbon (10% Pd/C), Ammonium Formate or Hydrogen Gas, Ethanol or Methanol.

-

Procedure:

-

To a solution of 7-benzyloxy-5-geranyloxycoumarin (1 eq) in ethanol or methanol, 10% Pd/C (catalytic amount) is added.

-

If using ammonium formate (4-5 eq), the mixture is refluxed for 1-2 hours.

-

Alternatively, the mixture can be stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude 5-geranyloxy-7-hydroxycoumarin is purified by column chromatography.

-

Step 5: Methylation of the 7-Hydroxyl Group

The final step is the methylation of the 7-hydroxyl group to yield the target compound.

-

Reagents: 5-Geranyloxy-7-hydroxycoumarin, Dimethyl Sulfate, Potassium Carbonate, Anhydrous Acetone.

-

Procedure:

-

To a solution of 5-geranyloxy-7-hydroxycoumarin (1 eq) in anhydrous acetone, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 3-5 hours.[2]

-

The reaction is monitored by TLC.

-

After completion, the work-up procedure is similar to that in Step 2.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 5-Geranyloxy-7-methoxycoumarin as a solid.

-

II. Characterization of 5-Geranyloxy-7-methoxycoumarin

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₄ | [3] |

| Molecular Weight | 328.41 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 85-90 °C | |

| Solubility | Soluble in DMSO and chloroform |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR (Carbon-13 NMR): Provides information about the different types of carbon atoms in the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3 | ~6.1 | d | Coumarin ring |

| H-4 | ~7.9 | d | Coumarin ring |

| H-6 | ~6.3 | d | Coumarin ring |

| H-8 | ~6.2 | d | Coumarin ring |

| O-CH ₂- | ~4.6 | d | Geranyloxy chain |

| =CH - | ~5.5 | t | Geranyloxy chain |

| -CH ₂- | ~2.1 | m | Geranyloxy chain |

| =CH - | ~5.1 | t | Geranyloxy chain |

| -CH ₃ | ~1.6-1.8 | s | Geranyloxy chain |

| O-CH ₃ | ~3.8 | s | Methoxy group |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O (C-2) | ~161 | Carbonyl |

| C-3 | ~112 | Coumarin ring |

| C-4 | ~144 | Coumarin ring |

| C-4a | ~101 | Coumarin ring |

| C-5 | ~158 | Coumarin ring |

| C-6 | ~93 | Coumarin ring |

| C-7 | ~163 | Coumarin ring |

| C-8 | ~93 | Coumarin ring |

| C-8a | ~158 | Coumarin ring |

| O-C H₂- | ~66 | Geranyloxy chain |

| =C H- | ~118, ~122, ~124, ~132 | Geranyloxy chain |

| -C H₂- | ~26, ~40 | Geranyloxy chain |

| -C H₃ | ~17, ~18, ~26 | Geranyloxy chain |

| O-C H₃ | ~56 | Methoxy group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule. For C₂₀H₂₄O₄, the expected exact mass is approximately 328.1675.

-

Electron Ionization Mass Spectrometry (EI-MS): The fragmentation pattern of coumarins under EI conditions often involves the loss of CO from the pyrone ring. For 5-Geranyloxy-7-methoxycoumarin, characteristic fragmentation would involve the cleavage of the geranyl side chain. Key expected fragments include:

-

m/z 328: Molecular ion [M]⁺

-

m/z 191: Loss of the geranyl group ([M - C₁₀H₁₇]⁺)

-

m/z 137: Geranyl cation ([C₁₀H₁₇]⁺)

-

m/z 69: A common fragment from the isoprenoid chain.

-

Caption: Logical workflow for the characterization of 5-Geranyloxy-7-methoxycoumarin.

III. Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 5-Geranyloxy-7-methoxycoumarin. The outlined multi-step synthesis, beginning from readily available starting materials, offers a practical approach for obtaining this valuable natural product. The comprehensive characterization data, including expected NMR and mass spectrometry results, will aid researchers in confirming the successful synthesis and purity of the compound. This information is intended to support further investigation into the biological activities and potential therapeutic applications of 5-Geranyloxy-7-methoxycoumarin.

References

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Geranyloxy-7-methoxycoumarin - Wikipedia [en.wikipedia.org]

- 4. extrasynthese.com [extrasynthese.com]

- 5. 5-Geranyloxy-7-methoxycoumarin - CAS-Number 7380-39-4 - Order from Chemodex [chemodex.com]

A Technical Guide to the Natural Sources and Isolation of 5-Geranyloxy-7-methoxycoumarin from Citrus Peels

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Geranyloxy-7-methoxycoumarin is a natural coumarin derivative found predominantly in the peels of various citrus species. This document provides a comprehensive overview of its primary natural sources and detailed methodologies for its extraction, isolation, and quantification. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this bioactive compound. The guide includes quantitative data on its occurrence, detailed experimental protocols, and visualizations of relevant biological signaling pathways.

Natural Occurrence and Distribution

5-Geranyloxy-7-methoxycoumarin is a characteristic secondary metabolite in the essential oils and peel extracts of several Citrus species. Its concentration can vary significantly depending on the species, cultivar, geographical origin, and extraction method. The compound is almost exclusively located in the flavedo (exocarp), the outer, colored layer of the citrus peel, with negligible amounts found in the albedo (mesocarp), the white, spongy inner layer.[1]

Key citrus sources identified in the literature include:

-

Lemon (Citrus limon) : The peels of various lemon varieties, such as 'Verdelli' and 'Lisbon', have been shown to be a significant source of 5-Geranyloxy-7-methoxycoumarin.[1] It has been identified as a fluorescent component in lemon peel and a constituent with antiadipogenic properties.[2]

-

Lime (Citrus aurantiifolia) : Lime oil and peel extracts are notable sources of this coumarin.[3]

-

Bergamot (Citrus bergamia) : The essential oil of bergamot is a well-documented source of 5-Geranyloxy-7-methoxycoumarin.[4]

-

Yuzu (Citrus junos) : This citrus fruit also contains 5-geranyloxy-7-methoxycoumarin in its peel.

The presence and concentration of 5-Geranyloxy-7-methoxycoumarin, along with other coumarins and furanocoumarins, can be used for fingerprinting different Citrus species.

Quantitative Data

The following table summarizes the quantitative data for 5-Geranyloxy-7-methoxycoumarin found in various citrus sources as reported in the scientific literature.

| Citrus Species | Cultivar/Origin | Sample Type | Extraction/Analysis Method | Concentration | Reference |

| Citrus limon | 'Verdelli' (ES) | Flavedo | Ethanolic Extract / HPLC-DAD | High Concentration (exact value not specified) | |

| Citrus limon | 'Lisbon' (ZA) | Flavedo | Ethanolic Extract / HPLC-DAD | High Concentration (exact value not specified) | |

| Citrus aurantiifolia | Not specified | Peel | Hexane Extract / Flash Chromatography | Not specified (isolated as one of three major coumarins) | |

| Citrus bergamia | Not specified | Essential Oil | Not specified | Not specified (identified as a constituent) |

Experimental Protocols

Extraction from Citrus Peels

Objective: To extract 5-Geranyloxy-7-methoxycoumarin and other coumarins from citrus peels.

Method 1: Maceration with Organic Solvents

-

Materials:

-

Fresh citrus peels (flavedo)

-

Grinder or blender

-

n-hexane, ethanol, or methanol

-

Filter paper

-

Rotary evaporator

-

-

Protocol:

-

Separate the flavedo from the albedo of the citrus peels.

-

Air-dry or freeze-dry the flavedo and grind it into a fine powder.

-

Macerate the powdered peel with n-hexane (or ethanol/methanol) at room temperature for 24-72 hours. The solvent-to-sample ratio can vary, a common starting point is 10:1 (v/w).

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Method 2: Ultrasound-Assisted Extraction (UAE)

-

Materials:

-

Powdered citrus peel

-

Methanol (80% aqueous solution)

-

Ultrasonic bath

-

-

Protocol:

-

Suspend the powdered citrus peel in 80% aqueous methanol.

-

Place the suspension in an ultrasonic bath and sonicate for a specified period (e.g., 90 minutes).

-

Filter the extract and concentrate it using a rotary evaporator.

-

Isolation by Column Chromatography

Objective: To isolate 5-Geranyloxy-7-methoxycoumarin from the crude extract.

-

Materials:

-

Crude citrus peel extract

-

Silica gel for column chromatography

-

Glass column

-

Solvent system (e.g., n-hexane and ethyl acetate gradient)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

-

-

Protocol:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., n-hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC with a suitable mobile phase. Visualize the spots under a UV lamp.

-

Combine the fractions containing the target compound, as identified by TLC comparison with a standard if available.

-

Evaporate the solvent from the combined fractions to obtain the purified 5-Geranyloxy-7-methoxycoumarin.

-

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Objective: To quantify the amount of 5-Geranyloxy-7-methoxycoumarin in an extract.

-

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-μm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

5-Geranyloxy-7-methoxycoumarin standard

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water. The specific gradient will depend on the column and other compounds in the extract but a common starting point is a linear gradient from a lower to a higher concentration of acetonitrile over 20-40 minutes.

-

Flow Rate: 0.8 - 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 278 nm (or scanning a range to find the optimal wavelength)

-

Injection Volume: 10-20 µL

-

-

Protocol:

-

Prepare a stock solution of the 5-Geranyloxy-7-methoxycoumarin standard of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare the citrus peel extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Identify the peak corresponding to 5-Geranyloxy-7-methoxycoumarin by comparing its retention time with that of the standard.

-

Quantify the amount of the compound in the sample by using the calibration curve.

-

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: For highly sensitive and selective quantification.

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 or other suitable UPLC column (e.g., ACQUITY UPLC CSH Fluoro-Phenyl).

-

-

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (optional, to improve ionization)

-

-

UPLC Conditions:

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: 0.2 - 0.5 mL/min

-

Column Temperature: 30-40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for 5-Geranyloxy-7-methoxycoumarin need to be determined by infusing a standard solution.

-

-

Protocol:

-

Follow the sample and standard preparation steps as for HPLC.

-

Develop and optimize the UPLC-MS/MS method for the specific instrument.

-

Inject standards to create a calibration curve.

-

Inject the samples and quantify the analyte based on the peak area of the specific MRM transition.

-

Biological Signaling Pathways

5-Geranyloxy-7-methoxycoumarin has been shown to possess interesting biological activities, including cytotoxic effects against cancer cells and antiadipogenic properties.

Cytotoxic Effects and Apoptosis Induction in Colon Cancer Cells

In human colon cancer (SW480) cells, 5-Geranyloxy-7-methoxycoumarin induces apoptosis through a signaling cascade that involves the activation of the tumor suppressor protein p53. This leads to the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic pathway. The compound also regulates the Bcl-2 family of proteins, which are critical controllers of apoptosis, and inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a protein involved in cell stress responses. Furthermore, it causes cell cycle arrest at the G0/G1 phase.

Caption: Apoptotic signaling pathway of 5-Geranyloxy-7-methoxycoumarin in colon cancer cells.

Antiadipogenic Effects

The antiadipogenic potential of 5-Geranyloxy-7-methoxycoumarin has been linked to the activation of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis and its activation can inhibit adipogenesis (the formation of fat cells).

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]

The In Vitro Biological Profile of 5-Geranyloxy-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of 5-Geranyloxy-7-methoxycoumarin, a naturally occurring coumarin. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology and other therapeutic areas. This document details the compound's effects on various cancer cell lines, outlines the experimental methodologies used to determine its activity, and visualizes the implicated signaling pathways.

Anticancer Activity

5-Geranyloxy-7-methoxycoumarin has demonstrated notable cytotoxic and pro-apoptotic effects in several human cancer cell lines. The primary focus of existing research has been on colon and neuroblastoma cancers.

Quantitative Analysis of Anticancer Effects

The following tables summarize the key quantitative data on the in vitro anticancer activity of 5-Geranyloxy-7-methoxycoumarin.

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |

| SW480 | Colon Cancer | Cell Proliferation | 25 µM | 72 hours | 67% inhibition of cell growth | [1][2][3] |

| SW480 | Colon Cancer | Cell Growth | 12.5-200 µM | 24-72 hours | Time-dependent inhibition of cell growth | [4] |

| SW480 | Colon Cancer | Cell Cycle Analysis | 50 µM | 48 hours | Increased percentage of cells in sub G0/G1 phase (from 5.3% to 18%) | [4] |

| SH-SY5Y | Neuroblastoma | Cell Viability (MTT) | 25 µM | Not Specified | Significant reduction in cell viability | |

| SH-SY5Y | Neuroblastoma | DNA Replication (BrdU) | 25 µM | Not Specified | Significant reduction in DNA replication | |

| SH-SY5Y | Neuroblastoma | Apoptosis (Annexin V-FITC/PI) | 25 µM | 24 hours | 6.6% apoptotic cells | |

| SH-SY5Y | Neuroblastoma | Apoptosis (Annexin V-FITC/PI) | 50 µM | 24 hours | 14.2% apoptotic cells | |

| SH-SY5Y | Neuroblastoma | Apoptosis (Annexin V-FITC/PI) | 25 µM | 48 hours | 11.5% apoptotic cells | |

| SH-SY5Y | Neuroblastoma | Apoptosis (Annexin V-FITC/PI) | 50 µM | 48 hours | 32.2% apoptotic cells | |

| MCF-7 | Breast Cancer | Cytotoxicity | Not Specified | Not Specified | IC50: 204.69 ± 22.91 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer (SW480), human neuroblastoma (SH-SY5Y), and human breast cancer (MCF-7) cells were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: 5-Geranyloxy-7-methoxycoumarin was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then diluted with culture medium to the desired final concentrations for experiments. Control cells were treated with an equivalent amount of DMSO.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells were then treated with various concentrations of 5-Geranyloxy-7-methoxycoumarin for the indicated time periods.

-

Following treatment, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 4 hours.

-

The resulting formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.

-

-

BrdU Assay:

-

Cells were seeded and treated with the compound as described for the MTT assay.

-

Towards the end of the treatment period, 5-bromo-2'-deoxyuridine (BrdU) was added to the wells and incubated to allow for its incorporation into newly synthesized DNA.

-

The cells were then fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to an enzyme.

-

A colorimetric substrate was added, and the absorbance was measured to quantify cell proliferation.

-

Apoptosis and Cell Cycle Analysis

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Cells were treated with 5-Geranyloxy-7-methoxycoumarin for the specified durations.

-

Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS).

-

The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

DNA Fragmentation Assay:

-

After treatment, cellular DNA was extracted.

-

The DNA was then subjected to agarose gel electrophoresis.

-

The presence of a "ladder" pattern of DNA fragments on the gel was indicative of apoptosis.

-

-

Cell Cycle Analysis:

-

Treated cells were harvested, washed, and fixed in cold ethanol.

-

The fixed cells were then treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Signaling Pathways

The anticancer activity of 5-Geranyloxy-7-methoxycoumarin is mediated through the modulation of several key signaling pathways involved in apoptosis and cell cycle regulation.

Caption: Apoptotic pathway induced by 5-Geranyloxy-7-methoxycoumarin in SW480 colon cancer cells.

Caption: Pro-apoptotic signaling cascade of 5-Geranyloxy-7-methoxycoumarin in SH-SY5Y neuroblastoma cells.

Other Biological Activities

Beyond its anticancer properties, 5-Geranyloxy-7-methoxycoumarin has been investigated for other potential therapeutic applications.

-

Antifungal and Antibacterial Activity: The compound has been reported to possess antifungal and antibacterial properties, though detailed in vitro data and mechanistic studies are limited.

-

Anti-inflammatory Activity: Coumarins, as a class of compounds, are known to have anti-inflammatory effects. While specific in vitro anti-inflammatory data for 5-Geranyloxy-7-methoxycoumarin is not extensively detailed in the provided search results, its parent compound, 7-methoxycoumarin, has been shown to inhibit inflammatory mediators like COX-2, IL-1β, and TNF-α.

-

Antiadipogenic Activity: A study has identified 5-Geranyloxy-7-methoxycoumarin as an antiadipogenic constituent of lemon peels, suggesting a potential role in obesity research.

Experimental Workflows

The following diagrams illustrate the general workflows for common in vitro assays used to characterize the biological activity of 5-Geranyloxy-7-methoxycoumarin.

Caption: General workflow for determining cell viability using the MTT assay.

Caption: A typical workflow for the detection of apoptosis by Annexin V and PI staining.

Conclusion

5-Geranyloxy-7-methoxycoumarin exhibits significant in vitro anticancer activity, primarily through the induction of apoptosis in colon and neuroblastoma cancer cell lines. Its mechanism of action involves the modulation of key signaling molecules such as p53, caspases, and members of the Bcl-2 family, as well as the induction of oxidative stress. The data presented in this guide, including quantitative analyses, detailed experimental protocols, and signaling pathway diagrams, provide a solid foundation for further investigation of this compound as a potential therapeutic agent. Further research is warranted to explore its full range of biological activities and to elucidate its therapeutic potential in greater detail.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Geranyloxy-7-methoxycoumarin

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

5-Geranyloxy-7-methoxycoumarin is a natural coumarin derivative found in various citrus species.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiadipogenic properties.[2][3][4] This technical guide provides a detailed examination of the molecular mechanisms underlying the therapeutic potential of 5-Geranyloxy-7-methoxycoumarin, with a focus on its anticancer and emerging anti-inflammatory effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Anticancer Activity of 5-Geranyloxy-7-methoxycoumarin

The anticancer properties of 5-Geranyloxy-7-methoxycoumarin have been primarily investigated in human colon carcinoma (SW480) and neuroblastoma (SH-SY5Y) cell lines, with additional studies on breast cancer (MCF-7) cells. The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, through the modulation of key signaling pathways.

Induction of Apoptosis in Colon Cancer Cells (SW480)

In SW480 cells, 5-Geranyloxy-7-methoxycoumarin has been shown to significantly inhibit cell proliferation and induce apoptosis. This is achieved through a multi-pronged attack on the cellular machinery that governs cell survival and death.

Key Molecular Events:

-

Cell Cycle Arrest: The compound arrests the cell cycle at the G0/G1 phase, preventing cells from progressing to the DNA synthesis (S) phase and ultimately leading to a halt in proliferation.

-

Activation of p53: It activates the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. Activated p53 can transcriptionally activate pro-apoptotic genes.

-

Modulation of Bcl-2 Family Proteins: 5-Geranyloxy-7-methoxycoumarin downregulates the expression of the anti-apoptotic protein Bcl-2. This shifts the balance towards a pro-apoptotic state.

-

Caspase Activation: The compound triggers the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade.

-

Inhibition of p38 MAPK Phosphorylation: It inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a protein often associated with cell survival and proliferation in cancer.

Cytotoxic Effects in Neuroblastoma Cells (SH-SY5Y)

In SH-SY5Y neuroblastoma cells, 5-Geranyloxy-7-methoxycoumarin, both alone and in synergy with another coumarin, bergamottin, exerts cytotoxic effects by inducing apoptosis.

Key Molecular Events:

-

Increased Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptotic pathways.

-

Impaired Mitochondrial Membrane Potential: It causes a disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis that leads to the release of pro-apoptotic factors from the mitochondria.

-

Induction of Apoptosis-Related Factors: 5-Geranyloxy-7-methoxycoumarin modulates the expression of various genes and proteins involved in the apoptotic process.

Quantitative Data on Anticancer Activity

| Cell Line | Assay | Concentration | Effect | Reference |

| SW480 (Colon Cancer) | Proliferation Assay | 25 µM | 67% inhibition of cell proliferation. | |

| SW480 (Colon Cancer) | Cell Cycle Analysis | 50 µM (48h) | Increased sub-G1/G0 phase cells from 5.3% to 18%. | |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | - | IC50: 204.69 ± 22.91 µg/mL. | |

| SH-SY5Y (Neuroblastoma) | Proliferation Assay | 25 µM and 50 µM | Significant reduction in cell proliferation. | |

| SH-SY5Y (Neuroblastoma) | Cell Cycle Analysis | 25 µM and 50 µM | Increased percentage of cells in the sub-G0/G1 phase. |

Anti-inflammatory and Other Activities

While the anticancer mechanisms of 5-Geranyloxy-7-methoxycoumarin are the most extensively studied, emerging evidence suggests its potential in other therapeutic areas.

Anti-inflammatory Potential

The anti-inflammatory properties of coumarins are generally attributed to their ability to modulate inflammatory pathways. While specific studies on 5-Geranyloxy-7-methoxycoumarin are limited, related coumarins have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by suppressing the activation of the NF-κB and MAPK signaling pathways. Further research is needed to fully elucidate the specific anti-inflammatory mechanisms of 5-Geranyloxy-7-methoxycoumarin.

Antifungal and Antibacterial Activity

5-Geranyloxy-7-methoxycoumarin has been reported to possess antifungal and antibacterial properties, although the detailed mechanisms of action are not yet fully understood.

Antiadipogenic Effects

A recent study has identified 5-Geranyloxy-7-methoxycoumarin as an antiadipogenic constituent of lemon peels, with its activity linked to the activation of AMP-activated protein kinase (AMPK).

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate the mechanism of action of 5-Geranyloxy-7-methoxycoumarin.

Cell Culture

-

SW480 Cells: Human colon adenocarcinoma cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

SH-SY5Y Cells: Human neuroblastoma cells are generally maintained in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

MCF-7 Cells: Human breast adenocarcinoma cells are commonly grown in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and often insulin.

Apoptosis Assays

-

Annexin V-FITC and Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. PI, a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

-

DNA Fragmentation Assay: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis, where a characteristic "ladder" pattern is observed.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase to remove RNA, and stained with PI, which intercalates with DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Cells are treated with a lysis buffer to extract total proteins.

-

Protein Quantification: The total protein concentration is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, caspases, p-p38 MAPK), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and visualized.

Measurement of Reactive Oxygen Species (ROS)

-

DCFH-DA Assay: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the intracellular ROS levels, can be measured using a fluorescence microplate reader or flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 5-Geranyloxy-7-methoxycoumarin in SW480 Colon Cancer Cells

Caption: Apoptotic pathway of 5-Geranyloxy-7-methoxycoumarin in SW480 cells.

Experimental Workflow for Investigating Anticancer Effects

Caption: Workflow for assessing the anticancer effects of the compound.

Conclusion

5-Geranyloxy-7-methoxycoumarin is a natural product with significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest, activation of p53, modulation of Bcl-2 family proteins, and inhibition of pro-survival signaling, makes it a compelling candidate for further investigation. While its anti-inflammatory, antifungal, and antiadipogenic activities are less characterized, they represent exciting new avenues of research. This guide provides a solid foundation for understanding the current knowledge of 5-Geranyloxy-7-methoxycoumarin's mechanism of action and should serve as a valuable resource for the design of future studies aimed at translating its therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bergamottin and 5-Geranyloxy-7-methoxycoumarin Cooperate in the Cytotoxic Effect of Citrus bergamia (Bergamot) Essentia… [ouci.dntb.gov.ua]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Geranyloxy-7-methoxycoumarin: A Technical Examination of its Antifungal and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Geranyloxy-7-methoxycoumarin, a natural coumarin derivative found in various plant species, notably from the Citrus genus, has garnered scientific interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the existing research on its antifungal and antibacterial activities. The information is presented to facilitate further investigation and potential applications in drug discovery and development. While the compound has demonstrated antimicrobial potential, quantitative data, particularly for its antifungal effects, remains limited in publicly accessible literature.

Antibacterial Properties of 5-Geranyloxy-7-methoxycoumarin

Studies have confirmed the antibacterial activity of 5-Geranyloxy-7-methoxycoumarin against both Gram-positive and Gram-negative bacteria. Research involving its synthetic production and subsequent evaluation has provided specific inhibitory data against key bacterial strains.

Quantitative Antibacterial Data

The antibacterial efficacy of 5-Geranyloxy-7-methoxycoumarin has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Type | MIC (µM) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | >100 | [1][2] |

| Salmonella Typhimurium (TolC-deficient strain) | Gram-negative | >100 | [1][2] |

Note: The TolC-deficient strain of S. Typhimurium is used to assess the intrinsic activity of compounds that might otherwise be expelled by efflux pumps in wild-type Gram-negative bacteria.

Antifungal Properties of 5-Geranyloxy-7-methoxycoumarin

Experimental Protocols

The following sections describe the general methodologies employed for the determination of the antibacterial and antifungal properties of coumarin derivatives. It is important to note that the specific, detailed protocols for the studies on 5-Geranyloxy-7-methoxycoumarin are not fully detailed in the available literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This standard method is utilized to determine the MIC of an antimicrobial agent against bacteria and fungi.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits visible growth.

General Protocol:

-

Preparation of Antimicrobial Stock Solution: Dissolve 5-Geranyloxy-7-methoxycoumarin in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

General Protocol:

-

Agar Plate Preparation: Prepare and solidify a suitable agar medium (e.g., Mueller-Hinton Agar) in Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of 5-Geranyloxy-7-methoxycoumarin to the surface of the agar.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc.

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of 5-Geranyloxy-7-methoxycoumarin has not been specifically elucidated. However, the mechanisms of action for the broader class of coumarins are thought to involve the disruption of the microbial cell membrane. The lipophilic nature of coumarins may facilitate their interaction with and insertion into the lipid bilayer of the cell membrane, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Potential Antimicrobial Mechanism

Caption: Postulated mechanism of antimicrobial action for coumarins.

Conclusion and Future Directions

5-Geranyloxy-7-methoxycoumarin exhibits demonstrable antibacterial activity, although the reported MIC values suggest moderate potency against the tested strains. Its recognized antifungal properties warrant further quantitative investigation to establish its efficacy against a range of fungal pathogens. Future research should focus on:

-

Quantitative Antifungal Studies: Determining the MIC values of 5-Geranyloxy-7-methoxycoumarin against a panel of clinically relevant fungal species.

-

Broad-Spectrum Antibacterial Screening: Evaluating its activity against a wider range of bacterial pathogens, including those prevalent in foodborne illnesses.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in microbial cells.

-

In Vivo Efficacy: Investigating its antimicrobial effects in animal models of infection.

A more complete understanding of its antimicrobial profile will be crucial for assessing the potential of 5-Geranyloxy-7-methoxycoumarin as a lead compound for the development of new antimicrobial agents.

References

Initial Exploratory Studies on 5-Geranyloxy-7-methoxycoumarin's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial exploratory studies on the therapeutic potential of 5-Geranyloxy-7-methoxycoumarin (5-G-7-MOC), a natural coumarin found in various citrus species. This document summarizes the key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Overview of Therapeutic Potential

5-Geranyloxy-7-methoxycoumarin has demonstrated promising therapeutic potential in preclinical studies, primarily in the areas of oncology and metabolic regulation. As a natural compound isolated from citrus fruits like bergamot, lemon, and lime, it has attracted interest for its diverse biological activities, including anticancer, anti-adipogenic, antifungal, and antibacterial properties[1][2][3][4][5].

In the context of cancer, 5-G-7-MOC has been shown to exert cytotoxic effects against a range of cancer cell lines, including human neuroblastoma (SH-SY5Y), breast adenocarcinoma (MCF-7), and colon carcinoma (SW480). Its mechanism of action in cancer cells is primarily attributed to the induction of apoptosis (programmed cell death), cell cycle arrest at the G0/G1 phase, and the generation of reactive oxygen species (ROS). Furthermore, studies have highlighted its synergistic cytotoxic effects when combined with other natural compounds like bergamottin.

Beyond oncology, 5-G-7-MOC has been identified as an anti-adipogenic agent, suggesting its potential application in the management of obesity. This activity is linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial studies on 5-Geranyloxy-7-methoxycoumarin.

Table 1: Cytotoxic Activity of 5-Geranyloxy-7-methoxycoumarin

| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |

| SH-SY5Y | Human Neuroblastoma | IC50 | 46.9 ± 5.47 µM | 72 hours | |

| MCF-7 | Human Breast Adenocarcinoma | IC50 | 204.69 ± 22.91 µg/mL | Not Specified | |

| SW480 | Human Colon Carcinoma | % Inhibition | 67% at 25 µM | 72 hours |

Table 2: Effects on Apoptosis and Cell Cycle in SH-SY5Y Cells

| Parameter | Treatment | Result | Reference |

| Apoptosis | 25 µM and 50 µM 5-G-7-MOC | Increased percentage of apoptotic cells (early and late) at 48 hours | |

| Cell Cycle | 25 µM and 50 µM 5-G-7-MOC | Increased cell population in the sub-G0/G1 phase | |

| Reactive Oxygen Species (ROS) | 25 µM and 50 µM 5-G-7-MOC | Increased ROS production | |

| Mitochondrial Membrane Potential (ΔΨm) | 25 µM and 50 µM 5-G-7-MOC | Impaired mitochondrial membrane potential |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of 5-Geranyloxy-7-methoxycoumarin.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodologies used to assess the cytotoxic effects of 5-G-7-MOC on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., SH-SY5Y, MCF-7, SW480) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of 5-Geranyloxy-7-methoxycoumarin (e.g., ranging from 3.125 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with 5-G-7-MOC.

-

Cell Treatment: Seed cells in a 6-well plate and treat with 5-Geranyloxy-7-methoxycoumarin (e.g., 25 µM and 50 µM) for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is employed to determine the effect of 5-G-7-MOC on the cell cycle distribution.

-

Cell Treatment: Treat cells with 5-Geranyloxy-7-methoxycoumarin as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by 5-G-7-MOC.

-

Protein Extraction: Treat cells with 5-G-7-MOC, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, Bcl-2, caspase-3, p-p38 MAPK, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic potential of 5-Geranyloxy-7-methoxycoumarin.

Caption: Experimental workflow for assessing the anticancer potential of 5-G-7-MOC.

References

- 1. ptgcn.com [ptgcn.com]

- 2. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

The Discovery and Profile of 5-Geranyloxy-7-methoxycoumarin: A Natural Product from Citrus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Geranyloxy-7-methoxycoumarin is a naturally occurring coumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. First identified in citrus species, this compound has demonstrated promising anticancer, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive overview of the discovery, background, and key experimental data related to 5-Geranyloxy-7-methoxycoumarin, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

5-Geranyloxy-7-methoxycoumarin was first isolated from the hexane extract of limes (Citrus aurantifolia)[1]. Subsequent studies have confirmed its presence in other citrus varieties, including bergamot (Citrus bergamia) and lemon (Citrus limon)[2][3][4][5]. It is primarily found in the peels of these fruits, where it contributes to the complex mixture of secondary metabolites. The concentration of this coumarin can vary depending on the citrus species, cultivar, and environmental conditions during growth.

Table 1: Physicochemical Properties of 5-Geranyloxy-7-methoxycoumarin

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄O₄ | |

| Molecular Weight | 328.40 g/mol | |

| CAS Number | 7380-39-4 | |

| Appearance | Solid | |

| Melting Point | 86-87 °C | |

| IUPAC Name | 5-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-chromen-2-one |

Biosynthesis

The biosynthesis of 5-Geranyloxy-7-methoxycoumarin is believed to originate from the general phenylpropanoid pathway, with umbelliferone (7-hydroxycoumarin) serving as a key intermediate. The formation of this specific coumarin involves two key enzymatic modifications: methoxylation at the C7 position and geranyloxylation at the C5 position. While the precise enzymes responsible for these transformations in citrus have not been fully characterized, it is hypothesized that specific O-methyltransferases and prenyltransferases are involved.

Experimental Protocols

Isolation from Citrus Peel

The following is a general protocol for the isolation of 5-Geranyloxy-7-methoxycoumarin from citrus peels, based on common laboratory practices.

Protocol:

-

Preparation of Plant Material: Fresh citrus peels are collected, washed, and dried in a shaded area or a laboratory oven at a low temperature (40-50 °C) to preserve the chemical constituents. The dried peels are then ground into a fine powder.

-

Solvent Extraction: The powdered peel is subjected to extraction with a non-polar solvent such as hexane. This can be performed using a Soxhlet apparatus for continuous extraction or through maceration by soaking the powder in the solvent for an extended period with occasional agitation.

-

Concentration: The resulting hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Flash Chromatography: The crude extract is then subjected to flash column chromatography on silica gel. The column is typically eluted with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate to elute compounds with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Purification: Fractions containing pure 5-Geranyloxy-7-methoxycoumarin are pooled and the solvent is evaporated to yield the purified compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 2: Spectroscopic Data for 5-Geranyloxy-7-methoxycoumarin

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Signals corresponding to the coumarin core, a methoxy group, and a geranyloxy side chain are observed. | |

| ¹³C NMR | Resonances consistent with the carbon skeleton of 5-Geranyloxy-7-methoxycoumarin are detected. | |

| MS | A molecular ion peak corresponding to the calculated molecular weight is observed, along with characteristic fragmentation patterns. |

Biological Activities and Quantitative Data

5-Geranyloxy-7-methoxycoumarin has been reported to exhibit a range of biological activities. The most notable of these are its anticancer, anti-inflammatory, and antifungal effects.

Anticancer Activity

Studies have shown that 5-Geranyloxy-7-methoxycoumarin can inhibit the proliferation of various cancer cell lines.

Table 3: Anticancer Activity of 5-Geranyloxy-7-methoxycoumarin

| Cell Line | Cancer Type | Assay | Result | Reference(s) |

| SW-480 | Colon Cancer | MTT Assay | 67% inhibition at 25 µM | |

| MCF-7 | Breast Cancer | MTT Assay | IC₅₀: 204.69 ± 22.91 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 5-Geranyloxy-7-methoxycoumarin (typically dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle (DMSO) controls are also included.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. ContaminantDB: 5-Geranyloxy-7-methoxycoumarin [contaminantdb.ca]

- 2. Authentication of Citrus spp. Cold-Pressed Essential Oils by Their Oxygenated Heterocyclic Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 5-Geranyloxy-7-Methoxy-Coumarin as Antiadipogenic Constituent of Peels From Citrus limon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Geranyloxy-7-methoxycoumarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Geranyloxy-7-methoxycoumarin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Geranyloxy-7-methoxycoumarin is a natural coumarin derivative found in citrus essential oils, such as bergamot oil.[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.[1][2] Notably, its potential as an anti-neoplastic agent has been demonstrated in various cancer cell lines. These application notes provide a comprehensive guide for the utilization of 5-Geranyloxy-7-methoxycoumarin in cell culture experiments, detailing its mechanism of action, providing protocols for key assays, and presenting quantitative data to facilitate experimental design and execution.

Mechanism of Action

In cancer cell lines, 5-Geranyloxy-7-methoxycoumarin has been shown to induce apoptosis and cause cell cycle arrest.[3] Specifically, in human colon cancer (SW480) cells, it triggers apoptosis by activating the tumor suppressor gene p53 and caspases-8 and -3. This process is also associated with the regulation of the Bcl-2 protein family and the inhibition of p38 MAPK phosphorylation. Furthermore, the compound can arrest cells in the G0/G1 phase of the cell cycle. In human neuroblastoma (SH-SY5Y) cells, it has been observed to reduce cell proliferation by inducing apoptosis and increasing the sub-G0/G1 cell population.

Data Presentation

The following tables summarize the reported cytotoxic and anti-proliferative effects of 5-Geranyloxy-7-methoxycoumarin on various cancer cell lines.

Table 1: Cytotoxicity of 5-Geranyloxy-7-methoxycoumarin on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 204.69 ± 22.91 | ~623 |

Note: The molecular weight of 5-Geranyloxy-7-methoxycoumarin is 328.40 g/mol .

Table 2: Anti-proliferative Activity of 5-Geranyloxy-7-methoxycoumarin

| Cell Line | Cancer Type | Concentration (µM) | % Inhibition | Incubation Time | Reference |

| SW480 | Colon Cancer | 25 | 67% | 72 hours | |

| SH-SY5Y | Neuroblastoma | 25 | Significant Inhibition | Not Specified | |

| SH-SY5Y | Neuroblastoma | 50 | Significant Inhibition | Not Specified |

Experimental Protocols

Preparation of 5-Geranyloxy-7-methoxycoumarin Stock Solution

5-Geranyloxy-7-methoxycoumarin is soluble in DMSO and chloroform. For cell culture experiments, a stock solution in sterile DMSO is recommended.

Materials:

-

5-Geranyloxy-7-methoxycoumarin powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes, sterile

Protocol:

-

Aseptically weigh the desired amount of 5-Geranyloxy-7-methoxycoumarin powder.

-

Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term stability.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 5-Geranyloxy-7-methoxycoumarin on the viability of adherent cancer cell lines.

Materials:

-

Target cancer cell line (e.g., SW480, MCF-7, SH-SY5Y)

-

Complete cell culture medium

-

96-well cell culture plates, sterile

-

5-Geranyloxy-7-methoxycoumarin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS), sterile

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of 5-Geranyloxy-7-methoxycoumarin in complete culture medium from the stock solution. The final DMSO concentration in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by 5-Geranyloxy-7-methoxycoumarin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Target cancer cell line

-

6-well cell culture plates, sterile

-

5-Geranyloxy-7-methoxycoumarin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of 5-Geranyloxy-7-methoxycoumarin for the specified duration.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by PI staining and flow cytometry following treatment with 5-Geranyloxy-7-methoxycoumarin.

Materials:

-

Target cancer cell line

-

6-well cell culture plates, sterile

-

5-Geranyloxy-7-methoxycoumarin stock solution

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with 5-Geranyloxy-7-methoxycoumarin as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the cells to remove the ethanol and wash them with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Visualizations

Signaling Pathway of 5-Geranyloxy-7-methoxycoumarin in SW480 Colon Cancer Cells

Caption: Proposed mechanism of 5-Geranyloxy-7-methoxycoumarin-induced apoptosis.

General Experimental Workflow

Caption: Workflow for assessing the effects of 5-Geranyloxy-7-methoxycoumarin.

References

Application Notes and Protocols for Cytotoxicity Assay of 5-Geranyloxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 5-Geranyloxy-7-methoxycoumarin, a natural coumarin found in citrus essential oils, on cancer cell lines. The methodologies outlined are essential for researchers in oncology, pharmacology, and drug discovery to evaluate the anti-proliferative and apoptotic potential of this compound.

Introduction

5-Geranyloxy-7-methoxycoumarin has demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, including neuroblastoma (SH-SY5Y), breast cancer (MCF-7), and colon cancer (SW480).[1][2][3] Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, making it a compound of interest for cancer research.[3][4] This document provides a comprehensive guide to performing a cytotoxicity assay using the MTT method, along with protocols for further mechanistic studies like apoptosis analysis.

Data Presentation